(Rac)-LY193239

Antibacterial activity Neisseria gonorrhoeae MIC determination

Sourcing the exact racemic (Z)-isomer is essential to replicate published activity against β-lactamase-producing N. gonorrhoeae and H. influenzae. Substitution with generic analogs fails to reproduce the potency and spectrum conferred by the C-3 methyl sulfone group. This compound is the original Eli Lilly clinical candidate for validating PBP-targeting assays and preclinical infection models.

Molecular Formula C14H16N6O7S2
Molecular Weight 444.4 g/mol
CAS No. 124986-46-5
Cat. No. B1675598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-LY193239
CAS124986-46-5
SynonymsLY 193239;  LY193239;  LY-193239.
Molecular FormulaC14H16N6O7S2
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCON=C(C1=CSC(=N1)N)C(=O)NC2CN3CC(=C(N3C2=O)C(=O)O)S(=O)(=O)C
InChIInChI=1S/C14H16N6O7S2/c1-27-18-9(7-5-28-14(15)17-7)11(21)16-6-3-19-4-8(29(2,25)26)10(13(23)24)20(19)12(6)22/h5-6H,3-4H2,1-2H3,(H2,15,17)(H,16,21)(H,23,24)/b18-9-
InChIKeyCGUNYCVXHNPSJD-NVMNQCDNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LY 193239 (CAS 124986-46-5) – Higher-Lactam Pyrazolidinone Antibacterial Compound Profile and Procurement Baseline


LY 193239 (CAS 124986-46-5) is a synthetic, bicyclic pyrazolidinone antibacterial agent classified as a 'higher-lactam' antibiotic originally developed by Eli Lilly and Company [1]. It features a unique pyrazolo[1,2-a]pyrazolone core bearing a (Z)-configured methoxyimino group and a methylsulfonyl substituent, with a molecular formula of C₁₄H₁₆N₆O₇S₂ and a molecular weight of 444.44 g/mol [2]. The compound targets Gram-negative pathogens, notably Neisseria species and Haemophilus influenzae, through inhibition of penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis [3].

Why In-Class Substitution of LY 193239 (CAS 124986-46-5) with Generic β-Lactams or Alternative Pyrazolidinones Fails to Deliver Equivalent Activity


Substitution of LY 193239 with conventional β-lactam antibiotics or structurally related pyrazolidinone analogs is not scientifically equivalent due to its distinct 'higher-lactam' bicyclic architecture and specific electronic features. Unlike standard β-lactams which contain a four-membered β-lactam ring, LY 193239 possesses a fused [3.3.0] pyrazolo[1,2-a]pyrazolone ring system that confers a unique binding profile to penicillin-binding proteins and differential susceptibility to β-lactamase-mediated hydrolysis [1]. Structure-activity relationship (SAR) studies within the pyrazolidinone series demonstrate that antibacterial potency is exquisitely sensitive to the nature and position of electron-withdrawing groups; only a limited subset of derivatives bearing strongly electron-withdrawing substituents at the 3-position achieve clinically meaningful activity [2]. Consequently, structurally adjacent analogs lacking the methylsulfonyl group or possessing alternative substituents exhibit markedly reduced or absent antibacterial activity, rendering generic substitution scientifically unsound without direct comparative validation data [3].

Quantitative Evidence Guide for LY 193239 (CAS 124986-46-5) – Head-to-Head and Cross-Study Comparative Activity Data


Comparative MIC Values of LY 193239 Against Clinical Neisseria gonorrhoeae Isolates Versus Standard β-Lactam Antibiotics

LY 193239 exhibits potent in vitro antibacterial activity against Neisseria gonorrhoeae clinical isolates, including β-lactamase-producing strains, with a reported minimum inhibitory concentration (MIC) as low as 0.195 mg/L [1]. This activity is notable when contextualized against the known MIC ranges of standard β-lactam antibiotics against N. gonorrhoeae, which have shown rising resistance trends globally. The compound's activity was confirmed in a study evaluating 14 N. gonorrhoeae clinical isolates, including 1 β-lactamase-positive strain [2].

Antibacterial activity Neisseria gonorrhoeae MIC determination β-lactamase producers

LY 193239 Exhibits Sub-0.05 mg/L MIC Against Neisseria meningitidis, Including Penicillin-Resistant Strains

LY 193239 demonstrates exceptionally potent in vitro activity against Neisseria meningitidis, with a reported MIC of 0.048 mg/L against clinical isolates [1]. In a study of 19 N. meningitidis clinical isolates, the compound showed consistent activity, and time-kill experiments revealed bactericidal activity at concentrations four times the MIC against a non-enzyme-mediated penicillin-resistant strain [2]. For context, penicillin-susceptible N. meningitidis typically exhibits MIC values ranging from 0.016 to 0.25 mg/L, while penicillin-intermediate and resistant strains show MICs ≥0.5 mg/L and ≥1 mg/L respectively (CLSI breakpoints) .

Antibacterial activity Neisseria meningitidis MIC determination Penicillin resistance

LY 193239 Demonstrates Consistent Activity Against Haemophilus influenzae Including β-Lactamase-Producing Isolates

In vitro evaluation of LY 193239 against 52 clinical isolates of Haemophilus influenzae, including 4 β-lactamase-producing strains, demonstrated consistent antibacterial activity with MIC values ≤12.5 mg/L [1]. This activity was maintained regardless of β-lactamase production status, indicating that the compound is not readily hydrolyzed by TEM-1 or ROB-1 β-lactamases commonly found in ampicillin-resistant H. influenzae strains [2]. By contrast, ampicillin-susceptible H. influenzae typically exhibits MIC ≤1 mg/L, while β-lactamase-positive strains show ampicillin MIC ≥2-4 mg/L (CLSI breakpoints), representing a loss of activity due to enzymatic inactivation .

Antibacterial activity Haemophilus influenzae β-lactamase stability MIC determination

LY 193239 Selected as Lead Candidate from Pyrazolidinone SAR Series Alongside LY 255262 for Preclinical Development

A comprehensive structure-activity relationship (SAR) investigation of pyrazolidinone-containing mono- and bicyclic compounds identified that the [3.3.0] ring system bearing strongly electron-withdrawing groups at the 3-position provides the optimal arrangement for antibacterial activity [1]. From this systematic evaluation, only two derivatives—LY 193239 (containing a 3-methylsulfonyl substituent) and LY 255262 (containing a 3-cyano substituent)—demonstrated sufficient potency to warrant selection for further preclinical evaluation [2]. This selection process involved screening numerous analogs with varying substituents, nuclear modifications, and stereochemical configurations, with the majority failing to achieve the activity threshold required for advancement [3].

Structure-activity relationship Pyrazolidinone Lead optimization Preclinical candidate

Distinct Chemical Scaffold of LY 193239 Confers Differential Binding Profile Relative to β-Lactam Antibiotics

LY 193239 belongs to the bicyclic pyrazolidinone class, which contains a fused pyrazolo[1,2-a]pyrazolone ring system rather than the four-membered β-lactam ring characteristic of penicillins, cephalosporins, and carbapenems [1]. Despite this structural divergence, mechanistic studies indicate that pyrazolidinones share certain common binding molecules with β-lactam antibiotics, including penicillin-binding proteins (PBPs) and β-lactamases [2]. However, the distinct aza-γ-lactam ring structure of compounds such as LY173013 and LY186826 (precursors to LY 193239) confers altered binding kinetics and susceptibility profiles that differentiate them from conventional β-lactams [3].

Chemical scaffold Pyrazolidinone β-lactam PBP binding Mechanism of action

LY 193239 Exists as Racemic Mixture with Defined Stereochemical Purity Challenges Relative to Enantiopure Analogs

LY 193239 (CAS 124986-46-5) is the (Z)-isomer of the methoxyimino group but is typically supplied and referenced as the racemic modification (Rac)-LY 193239 in commercial research product listings, with the racemate having a distinct CAS number of 122548-63-4 [1]. The enantiopure (2S)-configured analog bears CAS 122620-17-1 . This stereochemical distinction is analytically significant because the individual enantiomers may exhibit differential biological activity and pharmacokinetic behavior, requiring careful specification during procurement. Commercial suppliers report purity of ≥98% for the racemic mixture, with characterization by HPLC and NMR .

Stereochemistry Racemate Chiral purity Analytical characterization

Optimal Research and Procurement Application Scenarios for LY 193239 (CAS 124986-46-5) Based on Quantitative Evidence


Positive Control or Reference Compound in Antibacterial Susceptibility Testing of Neisseria meningitidis and Neisseria gonorrhoeae

Given its well-characterized MIC values of 0.048 mg/L against N. meningitidis and 0.195 mg/L against N. gonorrhoeae in published in vitro studies, LY 193239 serves as a reproducible positive control for agar dilution or broth microdilution susceptibility testing protocols targeting Neisseria species [1]. The compound's retained activity against β-lactamase-producing strains further supports its use as a comparator in β-lactamase stability assays and as a benchmark for evaluating novel agents targeting penicillin-resistant N. meningitidis and N. gonorrhoeae [2].

Tool Compound for Penicillin-Binding Protein (PBP) Interaction and β-Lactamase Binding Studies

LY 193239's unique bicyclic pyrazolidinone scaffold provides a structurally distinct chemotype for investigating PBP binding mechanisms without the confounding factor of the β-lactam ring present in conventional antibiotics [1]. Researchers studying β-lactamase recognition and hydrolysis can utilize LY 193239 to probe substrate specificity differences between β-lactam and 'higher-lactam' scaffolds, as evidenced by its retained activity in β-lactamase-producing H. influenzae and N. gonorrhoeae isolates [2]. This makes the compound valuable for mechanistic enzymology and structural biology applications.

Structure-Activity Relationship (SAR) Benchmark for Pyrazolidinone and Related Heterocyclic Antibacterial Programs

As one of only two pyrazolidinone derivatives selected for preclinical advancement from a systematic SAR investigation, LY 193239 represents an optimized molecular architecture within this chemotype [1]. Medicinal chemistry programs exploring pyrazolo[1,2-a]pyrazolone, pyrazolidinone, or related fused heterocyclic antibacterial scaffolds can employ LY 193239 as a potency benchmark against which novel analogs can be quantitatively compared. The established SAR principle that strong electron-withdrawing groups at the 3-position are critical for activity provides a rational framework for derivative design and evaluation [2].

Synthetic Route Validation and Analytical Method Development for Complex Fused Heterocyclic Antibacterials

The multi-step synthetic route to LY 193239, involving hydrazide formation, acylation, cyclization, and Pd(0)-catalyzed coupling steps, provides a reference pathway for researchers developing analogous fused pyrazolopyrazolone systems [1]. Procurement of authenticated LY 193239 enables analytical method development and validation, including HPLC purity assessment (vendor specification ≥98%), chiral separation method optimization for resolving the racemic mixture, and spectroscopic characterization (NMR, MS) for structural confirmation of complex heterocyclic antibacterial agents [2].

Technical Documentation Hub

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